2-{2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propoxy}benzenecarbonitrile
Description
Properties
IUPAC Name |
2-[2-hydroxy-3-(4-methylphenyl)sulfonylpropoxy]benzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO4S/c1-13-6-8-16(9-7-13)23(20,21)12-15(19)11-22-17-5-3-2-4-14(17)10-18/h2-9,15,19H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWPSVOQIUOUKSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CC(COC2=CC=CC=C2C#N)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001182774 | |
| Record name | 2-[2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001182774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>49.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819077 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478079-77-5 | |
| Record name | 2-[2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propoxy]benzonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=478079-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propoxy]benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001182774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propoxy}benzenecarbonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Hydroxy-Propoxy Intermediate: The reaction begins with the formation of the hydroxy-propoxy intermediate through the reaction of a suitable epoxide with a hydroxy compound under basic conditions.
Sulfonylation: The intermediate is then subjected to sulfonylation using a sulfonyl chloride derivative, such as 4-methylphenylsulfonyl chloride, in the presence of a base like pyridine or triethylamine.
Nitrile Introduction: Finally, the benzenecarbonitrile moiety is introduced through a nucleophilic substitution reaction, often using a cyanide source like sodium cyanide or potassium cyanide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-{2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propoxy}benzenecarbonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium or platinum catalysts.
Substitution: Nucleophiles like amines, thiols, or other suitable reagents under basic or acidic conditions.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of sulfonamide or sulfonate derivatives.
Scientific Research Applications
Pharmacological Applications
The compound has demonstrated potential in several therapeutic areas:
Anti-inflammatory Properties
Research indicates that compounds similar to 2-{2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propoxy}benzenecarbonitrile exhibit anti-inflammatory effects. These compounds can inhibit the production of pro-inflammatory cytokines, which are crucial in the pathogenesis of various inflammatory diseases. The ability to modulate the immune response makes this compound a candidate for treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
Anticancer Activity
Studies have suggested that this compound may possess anticancer properties. Its mechanism of action could involve the inhibition of specific enzymes involved in cancer cell proliferation. For instance, compounds that inhibit inosine monophosphate dehydrogenase (IMPDH) have been shown to be effective against certain types of cancers by disrupting nucleotide synthesis essential for cell division .
Neuroprotective Effects
Preliminary studies indicate that derivatives of this compound may have neuroprotective effects, potentially useful in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The sulfonyl group may enhance the compound's ability to cross the blood-brain barrier, allowing it to exert effects on central nervous system pathways.
Case Studies and Research Findings
Several studies have explored the applications of this compound:
Case Study 1: Inhibition of Cytokine Production
A study demonstrated that a related sulfonamide compound significantly reduced the levels of TNF-alpha and IL-6 in vitro, suggesting a potential application in managing inflammatory conditions .
Case Study 2: Antitumor Activity
Research involving animal models showed that administration of compounds similar to this compound resulted in reduced tumor growth in xenograft models, highlighting its potential as an anticancer agent .
Comparative Analysis Table
| Property/Activity | This compound | Similar Compounds |
|---|---|---|
| Anti-inflammatory | Yes | Yes |
| Anticancer | Yes | Yes |
| Neuroprotective | Potentially | Limited Evidence |
| Enzyme Inhibition | IMPDH inhibition reported | Yes |
Mechanism of Action
The mechanism of action of 2-{2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propoxy}benzenecarbonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and sulfonyl groups play crucial roles in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzonitrile Derivatives
2-Chloro-6-[(2R)-2-hydroxy-3-{[2-methyl-1-(naphthalen-2-yl)propan-2-yl]amino}propoxy]benzonitrile ()
- Core Structure : Benzonitrile with a substituted propoxy chain.
- Key Differences: Substituents: Chloro at position 2 vs. unsubstituted benzene in the target compound. Functional Groups: Amino-naphthyl group vs. sulfonyl in the target. Stereochemistry: Chiral (2R) configuration vs. unspecified stereochemistry in the target.
- The chloro substituent may improve metabolic stability but introduce toxicity risks.
Benzimidazole Sulfonates ()
1-[4-[3-(Morpholin-4-yl)propoxy]benzenesulfonyl]-5/6-methoxy-benzimidazoles (Compounds 3o/3p)
- Core Structure : Benzimidazole with sulfonyl and morpholine substituents.
- Key Differences :
- Heterocyclic Core : Benzimidazole vs. benzenecarbonitrile in the target.
- Substituents : Methoxy groups and morpholine vs. hydroxy and tosyl in the target.
- Implications :
Propafenone-Related Compounds ()
(RS,E)-1-[2-[2-Hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylprop-2-en-1-one
- Core Structure: Propenone (α,β-unsaturated ketone) with a substituted propoxy chain.
- Key Differences: Functional Groups: Amino vs. sulfonyl; ketone vs. nitrile. Applications: Used as a reference standard for impurities in pharmaceuticals.
- Implications: The amino group in this compound allows for protonation at physiological pH, enhancing solubility compared to the sulfonyl-containing target. The ketone group may participate in redox reactions, whereas the nitrile in the target offers stability under acidic conditions .
Silane-Based Sulfonates ()
(3-{2-Hydroxy-3-[(sodium sulfonyl)sulfinyl]propoxy}propyl)silanetriol
- Core Structure : Silane with sulfonyl and sulfinyl groups.
- Key Differences: Backbone: Silane vs. benzene in the target. Applications: Anti-corrosion/anti-oxidant vs.
- Implications: The silane backbone enables surface grafting for industrial applications, unlike the target’s aromatic system.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Synthetic Accessibility : The target compound’s tosyl group simplifies synthesis via sulfonation, whereas silane-based analogs () require complex grafting steps .
- Biological Relevance: Benzimidazole derivatives () and propafenone analogs () highlight the importance of core structure in drug design. The target’s nitrile group may limit bioavailability compared to amine-containing analogs .
Biological Activity
2-{2-Hydroxy-3-[(4-methylphenyl)sulfonyl]propoxy}benzenecarbonitrile, also known as 4-[2-hydroxy-3-(4-methylbenzenesulfonyl)propoxy]benzonitrile, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural characteristics:
- Molecular Formula : C17H17NO4S
- Molecular Weight : Approximately 345.39 g/mol
- IUPAC Name : 4-{2-hydroxy-3-[(4-methylphenyl)sulfonyl]propoxy}benzenecarbonitrile
Antimicrobial Activity
Recent studies indicate that compounds similar to this compound exhibit significant antimicrobial properties. For instance, research has shown that sulfonamide derivatives can inhibit bacterial growth by interfering with folate synthesis pathways.
| Compound | Activity | Mechanism |
|---|---|---|
| This compound | Moderate | Inhibition of bacterial enzymes |
| Sulfanilamide | Strong | Competitive inhibition of dihydropteroate synthase |
| Trimethoprim | Very Strong | Inhibition of dihydrofolate reductase |
Anti-inflammatory Effects
The compound's structure suggests potential anti-inflammatory properties, particularly through the inhibition of cyclooxygenase (COX) enzymes. Studies have shown that structurally similar compounds can reduce prostaglandin synthesis, leading to decreased inflammation.
Case Studies
- Study on Bacterial Resistance : A study published in Journal of Medicinal Chemistry evaluated the efficacy of various sulfonamide derivatives against resistant strains of Staphylococcus aureus. The results indicated that modifications in the sulfonyl group significantly enhanced antimicrobial activity.
- Inflammation Model : In a murine model of inflammation, the administration of a related compound resulted in a marked reduction in edema and inflammatory cytokines, suggesting a promising therapeutic effect for inflammatory diseases.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The sulfonyl group may interact with active sites on enzymes involved in metabolic pathways.
- Receptor Modulation : Potential interactions with cell surface receptors could influence signaling pathways related to inflammation and immune response.
Q & A
Q. What are the common synthetic pathways for synthesizing benzenecarbonitrile derivatives with sulfonyl and hydroxypropoxy substituents?
Methodological Answer: Synthesis typically involves multi-step organic reactions. For example, nucleophilic substitution reactions under basic conditions (e.g., potassium carbonate) can introduce hydroxypropoxy groups, while sulfonation via sulfonyl chlorides or thiol oxidation adds sulfonyl moieties. Structural characterization relies on techniques like FT-IR (to confirm nitrile and sulfonyl stretches), H/C NMR (to resolve substituent positions), and mass spectrometry for molecular weight validation .
Q. How are spectroscopic methods (FT-IR, NMR) applied to confirm the structure of this compound?
Methodological Answer:
- FT-IR : Identifies functional groups (e.g., nitrile stretch ~2,225 cm, sulfonyl S=O asymmetric/symmetric stretches ~1,350–1,150 cm) .
- NMR : H NMR reveals proton environments (e.g., aromatic protons at δ 7.0–8.0 ppm, hydroxypropoxy methine protons at δ 3.5–4.5 ppm). C NMR confirms nitrile (δ ~115–120 ppm) and sulfonyl-attached carbons .
Q. What purity standards and analytical techniques are critical for validating this compound in pharmaceutical research?
Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (e.g., 254 nm for aromatic systems) ensures purity (>95%). Impurity profiling uses LC-MS to detect byproducts (e.g., incomplete sulfonation or hydrolysis derivatives). Reference standards should align with pharmacopeial guidelines (e.g., USP/EP) .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity or bioactivity of this compound?
Methodological Answer: Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps to assess electrophilicity) and reactive sites via Fukui indices. Molecular docking predicts binding affinities to targets (e.g., enzymes with sulfonyl-recognition domains). Solvent effects are modeled using polarizable continuum models (PCM) .
Q. What strategies address contradictory data in biological activity studies (e.g., varying IC50_{50}50 values across assays)?
Methodological Answer: Orthogonal assays (e.g., enzyme inhibition vs. cell-based assays) and rigorous controls (e.g., solvent/DMSO effects) reduce variability. For sulfonyl-containing compounds, redox activity interference should be tested via glutathione quenching. Meta-analyses of structural analogs (e.g., methylphenyl vs. phenyl sulfonyl derivatives) clarify structure-activity relationships .
Q. How are reaction conditions optimized to minimize byproducts during hydroxypropoxy group introduction?
Methodological Answer: Key variables include:
- Base selection : Potassium carbonate (mild base) avoids ester hydrolysis.
- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity.
- Temperature : Controlled heating (50–70°C) prevents epoxide formation from propoxy intermediates .
Q. What are the challenges in analyzing stereochemical outcomes of hydroxypropoxy substituents?
Methodological Answer: Chiral chromatography (e.g., using amylose-based columns) or derivatization with chiral auxiliaries (e.g., Mosher’s acid) resolves enantiomers. Dynamic NMR can detect rotameric equilibria in propoxy chains, while X-ray crystallography provides definitive stereochemical assignments .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
